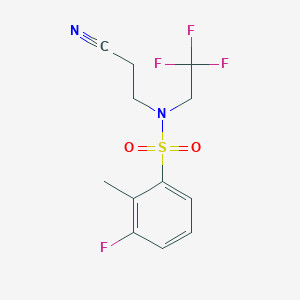![molecular formula C18H20FN3O2 B7634003 N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)
N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "FPyPy" and is a member of the pyridine family of chemicals. FPyPy has been synthesized using various methods and has been extensively studied for its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of FPyPy is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. Studies have shown that FPyPy can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. FPyPy has also been shown to inhibit the activity of various kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
FPyPy has been shown to have various biochemical and physiological effects. Studies have demonstrated that FPyPy can inhibit the growth of cancer cells, and it has been shown to have potential as an anticancer agent. FPyPy has also been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of Alzheimer's disease. Additionally, FPyPy has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
FPyPy has several advantages for lab experiments, including its high purity and stability. However, one limitation of FPyPy is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, FPyPy can be expensive to synthesize, which can limit its use in some experiments.
未来方向
There are several future directions for research on FPyPy. One potential area of research is the development of FPyPy analogs with improved solubility and pharmacokinetic properties. Another potential area of research is the study of FPyPy's mechanism of action, which could lead to the development of new drugs that target similar pathways. Additionally, FPyPy could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
合成方法
FPyPy can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with piperidine in the presence of a reducing agent. Another method involves the reaction of 2-fluorobenzaldehyde with methyl-3-pyridyl ketone in the presence of piperidine. The resulting compound is then reacted with a carboxylic acid anhydride to yield FPyPy.
科学研究应用
FPyPy has been extensively studied for its potential applications in various scientific fields. It has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. FPyPy has also been studied for its potential use in the treatment of Alzheimer's disease, with studies demonstrating its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
属性
IUPAC Name |
N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-12-9-17(23)14(10-20-12)18(24)21-13-5-4-8-22(11-13)16-7-3-2-6-15(16)19/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVJKHBDNDXASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC2CCCN(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)
![1-methyl-5-propan-2-yl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7633966.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)
![5-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyridine-2-carbonitrile](/img/structure/B7633979.png)

![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)

![2-[(3-Chloro-4-fluorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7634023.png)
![3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7634028.png)